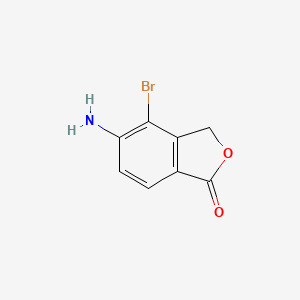

4-Bromo-5-aminophthalide

Description

Properties

Molecular Formula |

C8H6BrNO2 |

|---|---|

Molecular Weight |

228.04 g/mol |

IUPAC Name |

5-amino-4-bromo-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H6BrNO2/c9-7-5-3-12-8(11)4(5)1-2-6(7)10/h1-2H,3,10H2 |

InChI Key |

ZQHDMZVMPFNTGG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2Br)N)C(=O)O1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Brominated Compounds

While direct data on 4-Bromo-5-aminophthalide is unavailable in the provided evidence, comparisons can be drawn with structurally analogous brominated or aminated phthalides and related aromatic compounds.

Substituent Position and Reactivity

- 5-Bromophthalide : Bromine at the 5-position of the phthalide ring enhances electrophilic aromatic substitution (EAS) reactivity. The lactone moiety further directs reactivity toward specific positions .

- 4-Bromo Derivatives : Evidence lists multiple 4-bromo-substituted compounds (e.g., 4-bromo-3-nitrotoluene, 4-bromo-5-fluorocoumarin) . Bromine at the 4-position typically alters electronic effects compared to the 5-position, influencing regioselectivity in subsequent reactions.

Amino-Functionalized Analogues

- Synthetic Routes: Evidence highlights diazotization and Sandmeyer reactions for introducing bromine or amino groups. For example, diazotized amines yield bromo- or chloro-xylidines (e.g., 4-chloro-5-bromo-m-xylidine) . Similar methods could theoretically synthesize this compound by introducing an amino group post-bromination.

- Comparison with Aminated Aromatics: Compounds like 3-nitroaniline (from ) demonstrate the impact of electron-donating amino groups on stability and reactivity. In phthalides, an amino group at the 5-position would likely increase nucleophilicity, contrasting with bromine’s electron-withdrawing effects.

Physical and Chemical Properties

Table 1 compares 5-Bromophthalide with select brominated/aminated compounds from the evidence:

Preparation Methods

Nitration of Phthalide to 5-Nitrophthalide

The synthesis begins with the nitration of phthalide using a mixed acid system. In the method described in US Patent 6,323,199, phthalide is treated with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitronium ion (NO₂⁺) generated in situ selectively targets the aromatic ring’s position 5 due to the electron-donating effect of the lactone oxygen, yielding 5-nitrophthalide.

Key Conditions:

Reduction of 5-Nitrophthalide to 5-Aminophthalide

The nitro group at position 5 is reduced to an amine using iron powder in hydrochloric acid (HCl). This reduction follows a classic Béchamp reaction mechanism, where iron acts as the reducing agent in an acidic aqueous medium.

Procedure:

-

5-Nitrophthalide is suspended in dilute HCl.

-

Iron powder is added gradually to maintain a temperature below 30°C.

-

Post-reduction, the mixture is neutralized with sodium hydroxide (NaOH), and the product is extracted with dichloromethane.

Bromination of 5-Aminophthalide to 4-Bromo-5-aminophthalide

The final step involves electrophilic aromatic bromination at position 4. Bromine (Br₂) in acetic acid (CH₃COOH) serves as the brominating agent, with the amino group activating the ring and directing substitution to the ortho position.

Reaction Mechanism:

-

The amino group donates electron density to the ring, activating it for electrophilic attack.

-

Bromine generates Br⁺ ions in acetic acid, which attack position 4 (ortho to the amino group).

-

The product precipitates upon cooling and is purified via recrystallization.

Optimization Notes:

-

Solvent Choice: Acetic acid enhances bromine solubility and stabilizes intermediates.

-

Temperature: 70–80°C balances reaction rate and selectivity.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2–4 h | 85–90 |

| Reduction | Fe, HCl | 25–30°C, 6–8 h | 75–80 |

| Bromination | Br₂, CH₃COOH | 70–80°C, 3–5 h | 45–50 |

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

The amino group’s strong activation of the aromatic ring can lead to polybromination or para-substitution. To suppress these:

Byproduct Formation

Common byproducts include:

-

3-Bromo-5-aminophthalide: Resulting from meta-substitution (minor pathway).

-

Dibrominated Derivatives: Formed at elevated Br₂ concentrations or prolonged reaction times.

Optimization Strategies for Improved Yields

Solvent Systems

Q & A

Q. How to replicate literature procedures for this compound derivatives?

Q. What steps ensure ethical compliance in pharmacological studies?

- Follow institutional review board (IRB) protocols for in vivo studies. Include randomization, blinding, and power analysis to determine sample size. Report animal welfare guidelines (e.g., ARRIVE) and chemical disposal methods per EPA regulations .

Troubleshooting

Q. Why might crystallization fail during purification, and how can this be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.